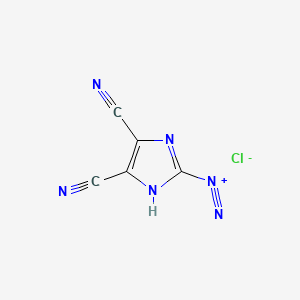
4,5-Dicyano-1H-imidazole-2-diazonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dicyano-1H-imidazole-2-diazonium chloride is a chemical compound with the molecular formula C5HClN6. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is notable for its diazonium group, which makes it highly reactive and useful in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4,5-Dicyano-1H-imidazole-2-diazonium chloride typically involves the reaction of 4,5-dicyano-1H-imidazole with sodium nitrite in the presence of hydrochloric acid. This reaction is usually carried out at low temperatures to ensure the stability of the diazonium group .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to maintain the purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dicyano-1H-imidazole-2-diazonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted imidazoles.
Coupling Reactions: It can participate in azo coupling reactions to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as halides, cyanides, and thiols.
Coupling Reactions: Typically involve phenols or aromatic amines under basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or stannous chloride are commonly used
Major Products Formed:
Substitution Reactions: Substituted imidazoles.
Coupling Reactions: Azo compounds.
Reduction Reactions: Amino-imidazoles
Scientific Research Applications
4,5-Dicyano-1H-imidazole-2-diazonium chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug development.
Mechanism of Action
The mechanism of action of 4,5-Dicyano-1H-imidazole-2-diazonium chloride primarily involves its diazonium group. This group can undergo various reactions, such as substitution and coupling, which allow the compound to interact with different molecular targets. The pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
4,5-Dicyanoimidazole: Similar structure but lacks the diazonium group.
2-Trifluoromethyl-4,5-dicyanoimidazole: Contains a trifluoromethyl group instead of the diazonium group
Uniqueness: 4,5-Dicyano-1H-imidazole-2-diazonium chloride is unique due to its diazonium group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the production of various organic compounds .
Properties
CAS No. |
65151-64-6 |
|---|---|
Molecular Formula |
C5HClN6 |
Molecular Weight |
180.55 g/mol |
IUPAC Name |
4,5-dicyano-1H-imidazole-2-diazonium;chloride |
InChI |
InChI=1S/C5HN6.ClH/c6-1-3-4(2-7)10-5(9-3)11-8;/h(H,9,10);1H/q+1;/p-1 |
InChI Key |
MHYOXJBRHRHKKQ-UHFFFAOYSA-M |
Canonical SMILES |
C(#N)C1=C(N=C(N1)[N+]#N)C#N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


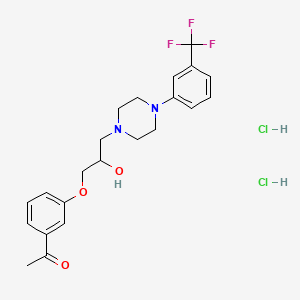
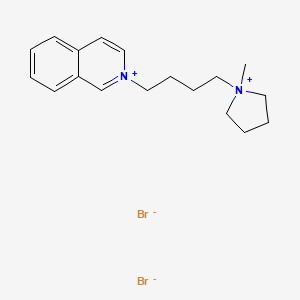
![2-(4-Chloro-phenyl)-thieno[2,3-b]pyridin-3-ylamine](/img/structure/B13766342.png)






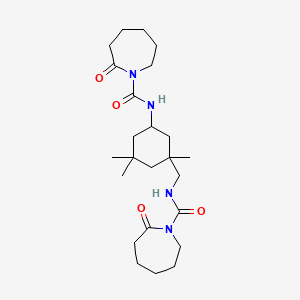

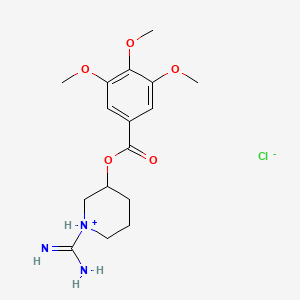
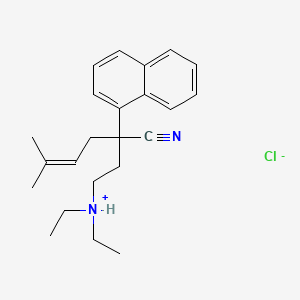
![3-[(4-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide](/img/structure/B13766392.png)
